Denudatin B

Vue d'ensemble

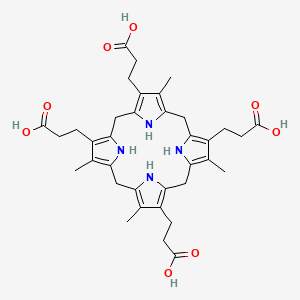

Description

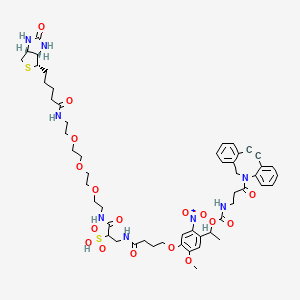

La Denudatine B est un composé diterpénique polycyclique de formule moléculaire C21H24O5. Elle est connue pour sa cytotoxicité significative contre les cellules HL-60 et sa capacité à inhiber l'activité des leucocytes polymorphonucléaires humains, qui sont des composants essentiels du système immunitaire . Ce composé est largement utilisé dans la recherche relative aux produits pharmaceutiques, aux cosmétiques et aux produits de santé .

Applications De Recherche Scientifique

Denudatin B has a wide range of applications in scientific research:

Pharmaceuticals: It is used in the development of drugs due to its cytotoxic properties.

Cosmetics: This compound is incorporated into cosmetic products for its potential skin benefits.

Health Products: It is used in various health products for its biological activity.

Antibacterial Research: This compound has shown synergistic antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) when combined with other compounds.

Mécanisme D'action

Denudatin B exerts its effects by inhibiting the Ca2+ influx through voltage-gated and receptor-operated Ca2+ channels . This leads to the relaxation of vascular smooth muscle and exhibits antiplatelet action . The compound targets specific molecular pathways involved in calcium signaling, which is crucial for various cellular processes .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Denudatin B plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins. For instance, this compound inhibits the Ca2+ influx through voltage-gated and receptor-operated Ca2+ channels, which is crucial for its role in relaxing vascular smooth muscle . Additionally, it has nonspecific antiplatelet action, which further underscores its biochemical significance .

Cellular Effects

This compound exhibits notable effects on various cell types and cellular processes. It has been observed to inhibit nitric oxide (NO) production in lipopolysaccharide plus interferon-γ activated-murine macrophage cell lines . This inhibition is partly due to the decreased expression of the inducible nitric oxide synthase (iNOS) gene . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-inflammatory and antibacterial properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits Ca2+ channels, thereby preventing Ca2+ influx . This inhibition leads to the relaxation of vascular smooth muscle and a reduction in platelet aggregation . Additionally, this compound’s ability to suppress thrombin-induced intracellular calcium concentration rise further elucidates its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation . Long-term studies have shown that this compound maintains its biological activity, including its anti-inflammatory and antibacterial effects, over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial pharmacological activities without significant adverse effects . At higher doses, this compound may cause toxic or adverse effects, including potential hepatotoxicity . It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism . The compound’s metabolic pathways also involve its conversion into various metabolites, which may contribute to its overall pharmacological activity . Understanding these pathways is essential for optimizing its therapeutic use and predicting potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This interaction affects its localization and accumulation within different tissues, influencing its overall pharmacological effects .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is directed to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications . This localization is essential for its interaction with cellular components and its subsequent biological effects.

Méthodes De Préparation

La Denudatine B est généralement extraite et isolée des plantes du genre Magnolia . Les méthodes de préparation comprennent :

Extraction par solvant : Cette méthode consiste à utiliser des solvants pour extraire le composé de la matière végétale.

Isolement et purification : Des techniques telles que la chromatographie sont utilisées pour isoler et purifier la Denudatine B.

Cristallisation : Cette méthode est utilisée pour obtenir la Denudatine B sous sa forme cristalline pure.

Analyse Des Réactions Chimiques

La Denudatine B subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent les agents oxydants comme le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les agents réducteurs tels que l'hydrure de lithium et d'aluminium sont couramment utilisés.

Substitution : Cela implique le remplacement d'un groupe fonctionnel par un autre.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

4. Applications de la recherche scientifique

La Denudatine B a une large gamme d'applications dans la recherche scientifique :

Produits pharmaceutiques : Elle est utilisée dans le développement de médicaments en raison de ses propriétés cytotoxiques.

Cosmétiques : La Denudatine B est incorporée dans des produits cosmétiques pour ses bienfaits potentiels pour la peau.

Produits de santé : Elle est utilisée dans divers produits de santé pour son activité biologique.

Recherche antibactérienne : La Denudatine B a montré une activité antibactérienne synergique contre le Staphylococcus aureus résistant à la méthicilline (SARM) lorsqu'elle est combinée à d'autres composés.

5. Mécanisme d'action

La Denudatine B exerce ses effets en inhibant l'afflux de Ca2+ à travers les canaux calciques dépendants du voltage et activés par les récepteurs . Cela conduit à la relaxation des muscles lisses vasculaires et présente une action antiplaquettaire . Le composé cible des voies moléculaires spécifiques impliquées dans la signalisation calcique, qui est cruciale pour divers processus cellulaires .

Comparaison Avec Des Composés Similaires

La Denudatine B est unique en raison de sa structure et de son activité biologique spécifiques. Les composés similaires comprennent :

Denudatine A : Un autre composé isolé de Magnolia denudata présentant des activités biologiques similaires.

Machiline G : Un néolignan présentant des effets inhibiteurs sur la production d'oxyde nitrique.

Fargesone A : Un autre composé de Magnolia denudata présentant des propriétés similaires.

Ces composés présentent des similitudes structurales et des activités biologiques, mais diffèrent par leurs effets et leurs applications spécifiques.

Propriétés

IUPAC Name |

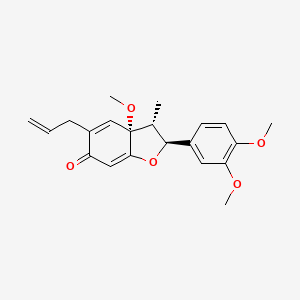

(2S,3R,3aR)-2-(3,4-dimethoxyphenyl)-3a-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-6-7-15-12-21(25-5)13(2)20(26-19(21)11-16(15)22)14-8-9-17(23-3)18(10-14)24-4/h6,8-13,20H,1,7H2,2-5H3/t13-,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYACOATPFOZIO-HBUDHLSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2=CC(=O)C(=CC12OC)CC=C)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](OC2=CC(=O)C(=C[C@@]12OC)CC=C)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317078 | |

| Record name | (+)-Denudatin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87402-88-8 | |

| Record name | (+)-Denudatin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87402-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Denudatin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological activity of Denudatin B?

A1: this compound acts as a platelet-activating factor (PAF) antagonist. [, , , ] This means it can block the binding of PAF to its receptor, thereby inhibiting PAF-mediated biological processes, particularly platelet aggregation. [, , ]

Q2: Which plant species is this compound primarily isolated from?

A2: this compound is found in several plant species, notably Piper kadsura, a traditional Chinese medicine. [, , ] It has also been isolated from Piper hancei, Piper wallichii, and Magnolia fargesii. [, , , ]

Q3: What is the impact of the structural differences between this compound and Kadsurenone on their activity?

A4: The structural differences between the two compounds, though subtle, contribute to their varying PAF antagonistic activities. [] Structure-activity relationship studies indicate that specific structural features in Kadsurenone are crucial for its high potency, and modifications like those observed in this compound can significantly impact its activity. []

Q4: Beyond its PAF antagonistic activity, has this compound demonstrated any other biological effects?

A5: Studies have shown that this compound can induce vasorelaxation in rat thoracic aorta. [] Additionally, it has displayed synergistic antibacterial activity with Norfloxacin against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting efflux pumps that contribute to antibiotic resistance. [, , ]

Q5: How does this compound interact with efflux pumps in bacteria?

A6: Research suggests that this compound can inhibit the efflux of ethidium bromide (EtBr) from MRSA strain SA1199B, which overexpresses the NorA efflux pump. [, ] This suggests this compound might interfere with the efflux pump mechanism, leading to increased intracellular accumulation of antibiotics and potentially enhancing their effectiveness. [, ]

Q6: What are the potential applications of this compound in addressing antibiotic resistance?

A7: The ability of this compound to synergize with existing antibiotics like Norfloxacin against MRSA holds promise for combating antibiotic resistance. [, , ] By inhibiting efflux pumps, this compound could potentially restore the effectiveness of certain antibiotics against resistant strains, offering a potential therapeutic strategy. [, , ]

Q7: Are there any studies investigating the use of this compound in treating specific diseases?

A9: While this compound has shown promising in vitro activities, currently, there are limited studies exploring its therapeutic potential in specific diseases. [, ] Network pharmacology studies suggest potential applications in treating diabetic nephropathy, but further research is necessary to validate these findings. [, ]

Q8: What are the implications of identifying this compound in traditional medicines like Piper kadsura?

A10: The isolation of this compound from Piper kadsura, a traditional medicine used for inflammation and rheumatic conditions, provides further insight into the plant's pharmacological properties. [] This finding highlights the potential of exploring traditional medicines for novel bioactive compounds with therapeutic applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(15R)-15-hydroxy-15-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one](/img/structure/B1195046.png)

![4-[2-(Dipropylamino)ethyl]benzene-1,2-diol](/img/structure/B1195049.png)